molecular formula C15H9FO6 B578780 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid CAS No. 1261984-63-7

4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid

Cat. No.: B578780
CAS No.: 1261984-63-7
M. Wt: 304.229
InChI Key: YBMRDJSVFYJTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Fluoro-[1,1’-biphenyl]-3,3’,5-tricarboxylic acid is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The presence of fluorine and carboxylic acid groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-[1,1’-biphenyl]-3,3’,5-tricarboxylic acid can be achieved through several methods, including:

Industrial Production Methods

Industrial production of 4’-Fluoro-[1,1’-biphenyl]-3,3’,5-tricarboxylic acid often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-[1,1’-biphenyl]-3,3’,5-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted biphenyl derivatives

Mechanism of Action

The mechanism of action of 4’-Fluoro-[1,1’-biphenyl]-3,3’,5-tricarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-[1,1’-biphenyl]-3,3’,5-tricarboxylic acid is unique due to the presence of three carboxylic acid groups and a fluorine atom, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.

Properties

IUPAC Name

5-(3-carboxy-4-fluorophenyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO6/c16-12-2-1-7(6-11(12)15(21)22)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMRDJSVFYJTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691884
Record name 4'-Fluoro[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-63-7
Record name 4'-Fluoro[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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